3'-Hydroxy Stanozolol-d5
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Overview
Description
3’-Hydroxystanazolol-d5 is a deuterated analog of 3’-Hydroxystanazolol, a metabolite of the anabolic steroid stanozolol. This compound is primarily used as an internal standard in analytical chemistry, particularly in the detection and quantification of stanozolol and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxystanazolol-d5 involves the incorporation of deuterium atoms into the molecular structure of 3’-Hydroxystanazolol. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 3’-Hydroxystanazolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxystanazolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3’-Hydroxystanazolol-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of stanozolol and its metabolites.
Biology: Employed in studies investigating the metabolism and excretion of anabolic steroids.
Medicine: Utilized in doping control to detect the use of stanozolol in athletes.
Industry: Applied in the quality control of pharmaceutical products containing stanozolol.
Mechanism of Action
The mechanism of action of 3’-Hydroxystanazolol-d5 is primarily related to its role as an internal standard. It does not exert any pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in its structure provide a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxystanazolol: The non-deuterated analog of 3’-Hydroxystanazolol-d5.
Stanozolol: The parent compound from which 3’-Hydroxystanazolol is derived.
Other Deuterated Analogs: Compounds like 3’-Hydroxystanazolol-d3, which have different numbers of deuterium atoms.
Uniqueness
3’-Hydroxystanazolol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of mass spectrometric analyses, making it a valuable tool in various research applications .
Properties
CAS No. |
853904-68-4 |
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Molecular Formula |
C21H32N2O2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |
InChI Key |
SWPAIUOYLTYQKK-FYZHOQFBSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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